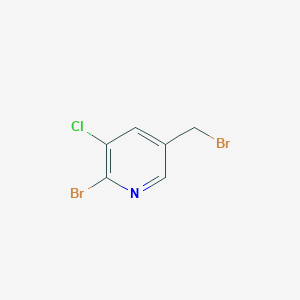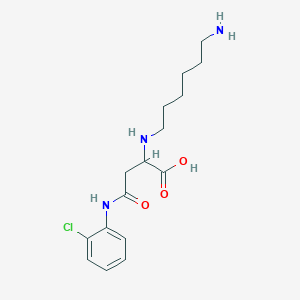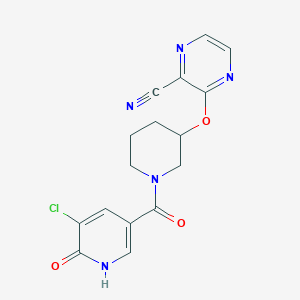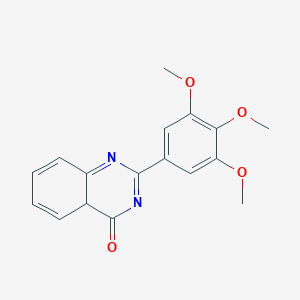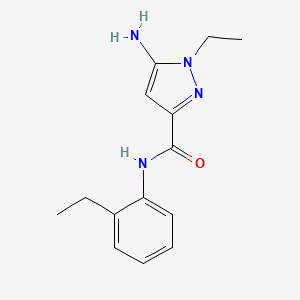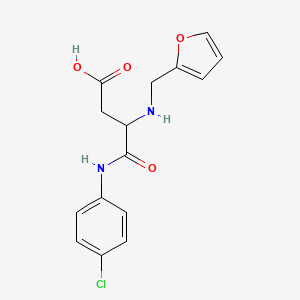
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a complex organic compound that features a chlorophenyl group, a furan ring, and an asparagine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with 4-chlorobenzoic acid, which undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then further reacted with furan derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using biomass-derived furan compounds, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanones, phenyl derivatives, and substituted chlorophenyl compounds .
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
Uniqueness
N-(4-chlorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is unique due to its combination of a chlorophenyl group, a furan ring, and an asparagine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-(4-chloroanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-10-3-5-11(6-4-10)18-15(21)13(8-14(19)20)17-9-12-2-1-7-22-12/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZEUFDIYMTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
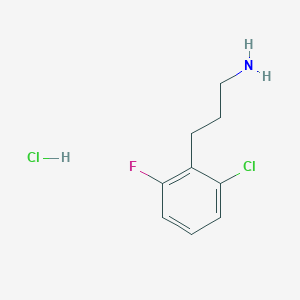
![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 2,5-DIFLUOROBENZOATE](/img/structure/B2948431.png)
![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)
![1-[(4-FLUOROPHENYL)METHYL]-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2948434.png)
![2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2948438.png)
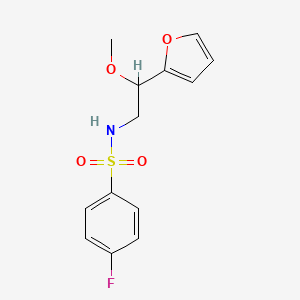
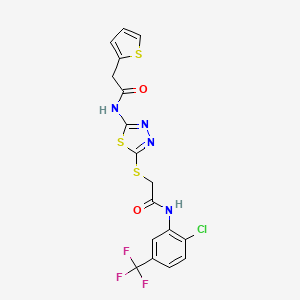
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)
